molecular formula C9H11BrO B2483604 1-(2-Bromophenyl)propan-2-ol CAS No. 210408-48-3

1-(2-Bromophenyl)propan-2-ol

Cat. No.: B2483604
CAS No.: 210408-48-3
M. Wt: 215.09
InChI Key: RJKPOWPTZRARKB-UHFFFAOYSA-N
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Preparation Methods

1-(2-Bromophenyl)propan-2-ol can be synthesized through several methods. One common synthetic route involves the bromination of benzophenone. The process begins with the reaction of benzophenone with hydrochloric acid to form benzophenone hydrochloride. This intermediate is then reacted with sodium bromide to produce 2-(2-bromophenyl)-2-propanone. Finally, 2-(2-bromophenyl)-2-propanone is reacted with sodium hydroxide to yield this compound .

Chemical Reactions Analysis

1-(2-Bromophenyl)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Bromophenyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)propan-2-ol involves its interaction with molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the bromine atom can participate in electrophilic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

1-(2-Bromophenyl)propan-2-ol can be compared with other similar compounds such as:

    2-(2-Fluorophenyl)propan-2-ol: Similar in structure but with a fluorine atom instead of bromine.

    3-(3-(4-Bromophenyl)isoxazol-5-yl)propan-1-ol: Contains an isoxazole ring in addition to the bromophenyl group.

    2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol: Contains additional halogen atoms and a pyridine ring. These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups and structural features.

Properties

IUPAC Name

1-(2-bromophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKPOWPTZRARKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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